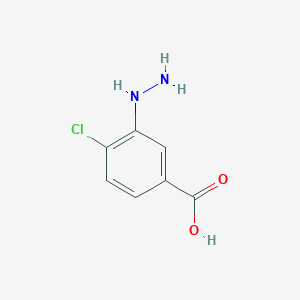
2,2',3,6'-Tetrachlorobiphenyl
Overview
Description
2,2’,3,6’-Tetrachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects. PCBs do not break down readily and are still found in the environment .
Preparation Methods
The preparation of polychlorinated biphenyls, including 2,2’,3,6’-Tetrachlorobiphenyl, typically involves the chlorination of biphenyl. This can be achieved through various methods such as:
Soxhlet extraction: This method involves the extraction of PCBs from soil using solvents.
Sonication: This method uses ultrasonic waves to extract PCBs from soil.
Microwave extraction: This method uses microwave energy to extract PCBs from soil.
Chemical Reactions Analysis
2,2’,3,6’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Scientific Research Applications
2,2’,3,6’-Tetrachlorobiphenyl has several scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms.
Biology: It is used in the study of biological processes and the effects of PCBs on living organisms.
Medicine: It is used in the study of the effects of PCBs on human health.
Industry: It is used in the study of industrial processes and the development of new materials.
Mechanism of Action
The mechanism of action of 2,2’,3,6’-Tetrachlorobiphenyl involves binding to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes. This mainly induces the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .
Comparison with Similar Compounds
2,2’,3,6’-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls, such as:
2,3,5,6-Tetrachlorobiphenyl: This compound has chlorine atoms at positions 2, 3, 5, and 6.
2,2’,5,5’-Tetrachlorobiphenyl: This compound has chlorine atoms at positions 2 and 5 on each benzene ring.
2,2’,3,6’-Tetrachlorobiphenyl is unique due to its specific arrangement of chlorine atoms, which affects its chemical properties and biological effects .
Properties
IUPAC Name |
1,2-dichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLICQCTXWQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866046 | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-47-5 | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2',3,6-Tetrachlorobiphenyl (CB45) interact with enzymes in the body, and what are the downstream effects?
A1: CB45 is primarily metabolized by cytochrome P450 (CYP, P450) monooxygenases, specifically human CYP2B6 and rat CYP2B1. [] These enzymes can metabolize the separated atropisomers of CB45 into various products, including dechlorinated and hydroxylated metabolites. For example, human CYP2B6 is predicted to produce 4'-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite. [] Both human CYP2B6 and rat CYP2B1 can also produce di-OH- and dechlorinated OH-metabolites from CB45. [] These metabolic transformations are significant because hydroxylation and dechlorination can alter the toxicity of PCBs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
